molecular formula C14H9F3N2O B6169306 3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine CAS No. 2413898-55-0

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Cat. No. B6169306
CAS RN: 2413898-55-0
M. Wt: 278.2
InChI Key:
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Description

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine (MTO) is an organic compound that has recently been studied for its potential applications in the field of scientific research. MTO is a heterocyclic compound, which means it contains more than one ring of atoms, and it has been found to have unique properties that make it an ideal candidate for use in laboratories.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is still not fully understood. However, it is believed that this compound binds to specific receptors in the body and modulates their activity. This binding is thought to be responsible for the compound’s antifungal, insecticidal, and anti-inflammatory properties. Furthermore, this compound is believed to interact with certain enzymes, which may be responsible for its potential use as an adjuvant or therapeutic agent.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on various cell lines. In particular, this compound has been found to inhibit the growth of fungi and bacteria, and it has been found to have anti-inflammatory and anti-cancer properties. Furthermore, this compound has been found to modulate the activity of certain enzymes, which may be responsible for its potential use as an adjuvant or therapeutic agent.

Advantages and Limitations for Lab Experiments

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize, and the synthesis methods are well established and widely used. Furthermore, this compound is relatively stable, and it has been found to have a wide range of biological activities. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has a wide range of potential applications in scientific research, and there are many future directions for further study. For example, further research could be conducted to better understand the exact mechanism of action of this compound. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the potential effects of this compound on the immune system and to explore the potential of this compound as an adjuvant. Finally, further research could be conducted to investigate the potential of this compound as an insecticide or fungicide.

Synthesis Methods

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine can be synthesized using a variety of methods, including the Ullmann reaction, the Hantzsch reaction, and the Biginelli reaction. The Ullmann reaction involves the coupling of aryl halides and aryl diazonium salts, and the Hantzsch reaction involves the condensation of aryl aldehydes or ketones with nitro compounds. The Biginelli reaction involves the condensation of aryl aldehydes or ketones, ethyl acetoacetate, and urea or thiourea. All of these methods have been used to synthesize this compound, and each has its own advantages and disadvantages.

Scientific Research Applications

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has been studied for its potential applications in scientific research. It has been found to have antifungal, insecticidal, and anti-inflammatory properties, and it has been used to study the effects of the compound on various cell lines. In addition, this compound has been used to study the effects of the compound on the immune system and its potential as an adjuvant. Furthermore, this compound has been studied for its potential use as a therapeutic agent, and it has been found to have potential applications in the treatment of cancer and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine involves the formation of the oxazole and pyridine rings separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-methylphenylacetic acid", "trifluoroacetic anhydride", "2-aminopyridine", "sodium hydride", "DMF", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-2-oxoacetic acid by reacting 4-methylphenylacetic acid with trifluoroacetic anhydride in the presence of sulfuric acid.", "Step 2: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole by reacting 2-(4-methylphenyl)-2-oxoacetic acid with 2-aminopyridine and sodium hydride in DMF.", "Step 3: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine by reducing 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole with sodium borohydride in ethanol.", "Step 4: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine by coupling 3-(4-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine with sodium nitrite and hydrochloric acid, followed by treatment with sodium bicarbonate." ] }

CAS RN

2413898-55-0

Molecular Formula

C14H9F3N2O

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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